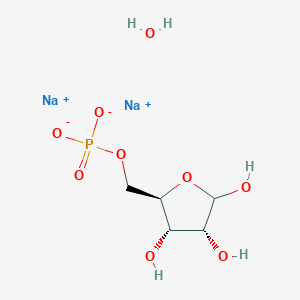
Flavin adenine dinucleotide disodium salt hydrate
Vue d'ensemble
Description
Flavin adenine dinucleotide disodium salt hydrate (FAD) is an adenine-containing enzymatic redox cofactor . It is used as a redox cofactor (electron carrier) by flavoproteins including succinate dehydrogenase (complex), α-ketoglutarate dehydrogenase, apoptosis-inducing factor 2 (AIF-M2, AMID), folate/FAD-dependent tRNA methyltransferases, and N-hydroxylating flavoprotein monooxygenases .
Molecular Structure Analysis
The molecular structure of FAD was optimized at the DFT/B3LYP/6-31G(d,p) level using Gaussian software . The relative stability between the structures for each FAD form (i.e., [M + H]+ and [M + Na]+, M = C27H33N9O15P2 and [M + H]+ and [M + Na]+, M = C27H31N9O15P2) was calculated using zero-point energy corrections .Chemical Reactions Analysis
FAD is used as a redox cofactor by various flavoproteins . It is involved in several 1-2 electron redox reactions . For example, the β-oxidation of fatty acids occurs in the presence of FAD as a cofactor .Physical And Chemical Properties Analysis
FAD is a yellow to orange-brown powder . It is soluble in water (50 mg/mL, clear) . The empirical formula is C27H31N9Na2O15P2 · xH2O and the molecular weight is 829.51 (anhydrous basis) .Applications De Recherche Scientifique
Redox Cofactor in Flavoproteins
FAD is used as a redox cofactor (electron carrier) by flavoproteins . These include succinate dehydrogenase (complex), α-ketoglutarate dehydrogenase, apoptosis-inducing factor 2 (AIF-M2, AMID), folate/FAD-dependent tRNA methyltransferases, and N-hydroxylating flavoprotein monooxygenases .
Component of Pyruvate Dehydrogenase Complex
FAD is a component of the pyruvate dehydrogenase complex . This complex plays a crucial role in the metabolic pathway that converts carbohydrates, fats, and proteins into carbon dioxide and water to generate ATP, the main energy currency of cells.
Reactive Oxygen Species (ROS) Removal
FAD is used to remove reactive oxygen species (ROS) from mammalian cells . ROS are chemically reactive molecules containing oxygen, which can cause significant damage to cell structures if not properly managed.
4. Study of Energy-Dependent Intramitochondrial Redox Potential The fluorescence mechanism of FAD is used to study energy-dependent intramitochondrial redox potential . This helps researchers understand the energy dynamics within mitochondria, the powerhouses of cells.
Autofluorescence Study of Eosinophils
FAD is used as a predominant fluorophore to study unstained eosinophils, which exhibit autofluorescence compared to other leucocytes . This allows for the identification and study of eosinophils, a type of white blood cell, without the need for staining.
Plant Tissue Extraction
FAD has been used as a component in the extraction buffer for plant tissue extraction . This aids in the isolation of various components from plant tissues for further analysis.
7. Study of Infarct Areas in Mice FAD has also been used to study its effects on infarct areas of middle cerebral artery occlusion (MCAO) induced mice . This research could provide insights into the treatment of conditions like stroke.
Structural Studies in Gas Phase
FAD’s conformational changes have been studied in the gas phase . This research can provide insights into the structural motifs of FAD from solution to gas phase, which is important for understanding its biological function.
Mécanisme D'action
Target of Action
Flavin adenine dinucleotide disodium salt hydrate (FAD-Na2) is an adenine-containing enzymatic redox cofactor . It is used as a redox cofactor (electron carrier) by flavoproteins including succinate dehydrogenase (complex) , α-ketoglutarate dehydrogenase , apoptosis-inducing factor 2 (AIF-M2, AMID) , folate/FAD-dependent tRNA methyltransferases , and N-hydroxylating flavoprotein monooxygenases .
Mode of Action
FAD-Na2 is a critical electron transporter in living systems . It catalyzes several 1-2 electron redox reactions . For example, β-oxidation of fatty acids occurs in the presence of FAD as a cofactor .
Biochemical Pathways
FAD-Na2 is involved in various biochemical pathways. It is a component of the pyruvate dehydrogenase complex . It also plays a role in the β-oxidation of fatty acids .
Pharmacokinetics
It is known to be soluble in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of FAD-Na2 action is the facilitation of various redox reactions in the body. For instance, it is used to remove reactive oxygen species (ROS) from mammalian cells . The fluorescence mechanism of FAD is used to study energy-dependent intramitochondrial redox potential .
Action Environment
The action environment of FAD-Na2 can be influenced by various factors. For instance, its solubility in water could potentially affect its action, efficacy, and stability.
Safety and Hazards
Propriétés
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N9O15P2.2Na.H2O/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36;;;/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43);;;1H2/q;2*+1;/p-2/t14-,15+,16+,19-,20+,21+,26+;;;/m0.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTPHHZYFMAGLX-UJXBNFGUSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N9Na2O16P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
847.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84366-81-4 | |
| Record name | Riboflavin 5'-(trihydrogen diphosphate), 5'→5'-ester with adenosine, disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.188 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6288826.png)

![[(3-Chloro-1H-1,2,4-triazol-5-yl)methyl]amine hydrochloride, 95%](/img/structure/B6288842.png)


![t-Butyl (3-exo)-9-azabicyclo[3.3.1]non-3-ylcarbamate hydrochloride, 95%](/img/structure/B6288859.png)






![(R)-(+)-1-{(R)-2-[2'-Bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]ferrocenyl}ethylbis(di-3,5-trifluoromethylphenyl)phosphine, Walphos](/img/structure/B6288920.png)
![(R)-(+)-1-[(R)-2-(2'-Dicyclohexylphosphinophenyl)ferrocenyl]ethyldi(bis-3,5-trifluoromethylphenyl)phosphine, 97%](/img/structure/B6288921.png)